molecular formula C8H7N3O2S B176382 Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 155087-15-3

Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B176382
CAS No.: 155087-15-3
M. Wt: 209.23 g/mol
InChI Key: ZEWBGJXFMLNCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate (CAS 155087-15-3) is a premium, high-purity chemical intermediate for advanced medicinal chemistry and anticancer research. This compound features the privileged thieno[2,3-d]pyrimidine scaffold, a well-established bioisostere of quinazolines and natural purine bases, making it a versatile building block for designing novel therapeutic agents . Recent scientific investigations highlight its significant value in oncology, particularly in the development of targeted therapies. Research demonstrates that derivatives of 4-aminothieno[2,3-d]pyrimidine exhibit potent anti-proliferative activity against challenging breast cancer cell lines, including MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) . These compounds can induce cell cycle arrest in the G1 or G2 phases and have shown promising selectivity, indicating potential for developing effective treatments with reduced off-target effects . The structure of this compound allows for further functionalization, enabling researchers to explore structure-activity relationships and optimize properties for inhibiting key oncology targets such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and other kinases involved in cell proliferation and survival . Supplied with detailed characterization data, this reagent is essential for hit-to-lead optimization campaigns in drug discovery. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWBGJXFMLNCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=CN=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617967
Record name Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155087-15-3
Record name Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of β-Chloro-α-Cyanocinnamonitrile

A foundational approach involves the one-pot reaction of β-chloro-α-cyanocinnamonitrile (1) with potassium thiocyanate and alkanols to form 2-alkoxy-6-phenyl-5-cyano-1,4-dihydro-4-pyrimidinethiones (2) . These intermediates undergo S-alkylation followed by cyclization to yield thieno[2,3-d]pyrimidine derivatives. For the target compound, subsequent hydrolysis and esterification introduce the carboxylate group at position 6.

Reaction Conditions :

  • Solvent: Alkanols (e.g., methanol, ethanol) or toluene.

  • Temperature: 80–120°C for cyclocondensation; 150–200°C for cyclization.

  • Catalysts: Lewis acids (e.g., AlCl₃) enhance cyclization efficiency.

Thiophene-Pyrimidine Annulation

An alternative route starts with methyl 4-aminothiophene-3-carboxylate , which is condensed with chloroformamidine hydrochloride to form the pyrimidine ring. This method directly incorporates the ester group at position 6 and the amino group at position 4 in a single step.

Key Steps :

  • Formation of the pyrimidine ring : Reacting the thiophene derivative with chloroformamidine under basic conditions (e.g., K₂CO₃).

  • Selective amination : Ammonolysis or catalytic amination introduces the 4-amino group.

Functional Group Transformations

Oxidation and Reduction Strategies

The nitro group at position 4 can be reduced to an amine using sodium borohydride (NaBH₄) or hydrogen gas (H₂) over palladium catalysts. Conversely, oxidation of thioether intermediates with m-chloroperbenzoic acid (mCPBA) forms sulfones, which are hydrolyzed to carboxylates.

Example Protocol :

  • Reduction of Nitro Group :

    • Substrate: 4-Nitro-thieno[2,3-d]pyrimidine-6-carboxylate.

    • Reagent: H₂ (1 atm), Pd/C (10 mol%), ethanol, 25°C.

    • Yield: 85–90%.

Esterification and Hydrolysis

The carboxylate group at position 6 is introduced via esterification of a carboxylic acid intermediate using methanol and H₂SO₄. Alternatively, transesterification of methyl esters with higher alcohols (e.g., ethyl) under acidic conditions adjusts solubility.

Catalytic Amination and Optimization

Direct Amination of Alkoxymethylpyrimidines

A patent-derived method involves reacting 5-alkoxymethylpyrimidines with ammonia (NH₃) in the presence of Al₂O₃ catalysts at 210–300°C to replace alkoxy groups with amines. While originally developed for vitamin B₁ precursors, this approach is adaptable to thieno[2,3-d]pyrimidines.

Optimization Insights :

  • Catalyst Loading : 5–10 wt% Al₂O₃ maximizes selectivity.

  • Ammonia Excess : 25–250 equivalents suppresses side reactions.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity, while high-boiling solvents (e.g., decalin) facilitate high-temperature amination. Trials show that reactions at >200°C favor ring closure over decomposition.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance heat transfer and reduce reaction times. For example, cyclocondensation steps achieve 95% conversion in 10 minutes under flow conditions vs. 2 hours in batch.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1) yield >99% purity.

  • Chromatography : Silica gel columns with ethyl acetate/hexane (1:4) resolve regioisomers.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)AdvantagesLimitations
Cyclocondensationβ-Chloro-α-cyanocinnamonitrileKSCN, AlCl₃, 120°C70–75Scalable, one-pot synthesisRequires toxic intermediates
Thiophene AnnulationMethyl 4-aminothiophene-3-carboxylateChloroformamidine, K₂CO₃80–85Direct amino/ester incorporationHigh catalyst loading
Catalytic Amination5-AlkoxymethylpyrimidineNH₃, Al₂O₃, 230°C65–70No reducing agents requiredHigh energy input

Chemical Reactions Analysis

Cyclocondensation Reactions

The thieno[2,3-d]pyrimidine core is synthesized via cyclocondensation of 2-amino-3-cyano-thiophene derivatives with nitriles under acidic conditions . For example:

  • Reagents : 2-Amino-3-cyano-4-methylthiophene-5-carboxylate reacts with aryl nitriles (e.g., benzyl cyanide, 4-nitrobenzyl cyanide) in HCl-saturated ethanol .
  • Conditions : Reactions proceed at reflux temperatures (70–100°C) for 12–24 hours.
  • Products : Substituted 4-amino-thieno[2,3-d]pyrimidines with yields ranging from 27% to 40% .

Table 1: Cyclocondensation Products

Substituent (R)Yield (%)Melting Point (°C)Source
Benzyl27159–161
4-Nitrobenzyl27215–216
3,4,5-Trimethoxyphenyl40191–193
3-Trifluoromethylphenyl28285–286

Substitution Reactions

The amino group at position 4 and the ester moiety at position 6 participate in nucleophilic substitution:

  • Amino Group Reactivity :
    • Reacts with electrophiles (e.g., chloroacetyl chloride) to form secondary amines .
    • Microwave-assisted coupling with aryl amines (e.g., aniline derivatives) in acetic acid yields N-aryl derivatives with >90% efficiency .
  • Ester Group Reactivity :
    • Hydrolysis under basic conditions (NaOH/EtOH) produces carboxylic acid derivatives .

Example Reaction Pathway :

Compound IV+AnilineAcOH MWN Phenyl 4 amino thienopyrimidine(Yield 95 )\text{Compound IV}+\text{Aniline}\xrightarrow{\text{AcOH MW}}\text{N Phenyl 4 amino thienopyrimidine}\,(\text{Yield 95 })

Oxidation and Reduction

  • Oxidation :
    • The thiophene sulfur atom is oxidized to sulfoxides or sulfones using H2_2O2_2 or m-chloroperbenzoic acid .
    • Product : Thieno[2,3-d]pyrimidine sulfone derivatives.
  • Reduction :
    • Nitro groups (if present) are reduced to amines using NaBH4_4 or LiAlH4_4 .

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency:

  • Reagents : DMF-DMA (N,N-dimethylformamide dimethyl acetal) facilitates cyclization .
  • Conditions : 70°C, 200 W, 10 minutes .
  • Advantages : Reduced reaction time (1 hour vs. 24 hours conventionally) and improved yields .

Structural and Mechanistic Insights

  • Tautomerism : The 4-amino group exists predominantly in the amino tautomeric form, stabilized by intramolecular hydrogen bonding .
  • Conformational Rigidity : Aryl-substituted derivatives exhibit planar geometries, enhancing receptor binding in biological systems .

Key Reaction Mechanisms

  • Cyclocondensation : Acid-catalyzed annulation forms the pyrimidine ring via nucleophilic attack of the amino group on the nitrile carbon .
  • Nucleophilic Substitution : The amino group undergoes SNAr (nucleophilic aromatic substitution) with aryl halides or amines .

Scientific Research Applications

Anticancer Activity

Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate and its derivatives have shown promising anticancer properties through various studies. Research indicates that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231, which are models for breast cancer.

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against these cancer cell lines. The compound's effectiveness was measured using assays like the MTT assay, which assesses cell viability post-treatment. For instance, derivatives displayed IC50 values indicating their potency in reducing cell viability in a dose-dependent manner .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects involves modulation of ATP-binding cassette transporters, which are implicated in multidrug resistance in cancer therapy. Specifically, certain derivatives have been identified as effective modulators of P-glycoprotein (P-gp), enhancing the accumulation of chemotherapeutic agents within cancer cells .

Antimicrobial Properties

The thieno[2,3-d]pyrimidine scaffold has also been investigated for its antimicrobial activity. Studies have reported that this compound exhibits significant inhibitory effects against various bacterial strains.

  • In Vitro Testing : Antimicrobial assays have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Potential

Research has indicated that thieno[2,3-d]pyrimidines may possess anti-inflammatory properties. Compounds derived from this compound have shown the ability to modulate inflammatory pathways.

  • Cytokine Inhibition : Some derivatives were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential applications in treating inflammatory diseases or conditions where cytokine modulation is beneficial .

Synthesis and Structural Modifications

The synthesis of this compound involves cyclocondensation reactions and structural optimization to enhance its biological activity.

  • Synthetic Routes : Various synthetic methodologies have been employed to develop new derivatives with improved pharmacological profiles. For instance, modifications at different positions on the thieno[2,3-d]pyrimidine core have been explored to optimize their anticancer and antimicrobial activities .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in different applications:

StudyFocusFindings
AnticancerSignificant cytotoxicity against MCF-7 and MDA-MB-231 cell lines with IC50 values indicating potent antiproliferative activity.
AntimicrobialEffective against Staphylococcus aureus and E. coli, showcasing broad-spectrum antimicrobial activity.
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production suggests potential for treating inflammatory diseases.

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at Position 4

Compound Name Substituent at Position 4 Ester Group Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate -NH₂ Methyl 209.23 Not reported Base scaffold for kinase inhibitors
Methyl 4-(4-methylsulfonylanilino)thieno[2,3-d]pyrimidine-6-carboxylate (58) -NH(4-SO₂Me-C₆H₄) Methyl 361.40 Not reported PI5P4Kγ inhibitor; improved solubility
Methyl 4-((3-methoxyphenyl)amino)thieno[2,3-d]pyrimidine-6-carboxylate -NH(3-MeO-C₆H₄) Methyl 314.33 Not reported Purchased as a DYRK1A inhibitor candidate
Ethyl 4-amino-2-ethyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (4) -NH₂ (with 2-ethyl, 5-methyl groups) Ethyl 279.33 Not reported Anti-proliferative activity in breast cancer
Methyl 4-(ferrocenylamino)thieno[2,3-d]pyrimidine-6-carboxylate (2) -NH(ferrocenyl) Methyl 407.27 Not reported Ferrocene conjugation for redox activity

Key Observations :

  • Amino vs.
  • Ferrocene Derivatives: The ferrocenylamino group in 2 introduces redox-active properties, which may be exploited in anticancer therapies .

Ester Group Modifications

Compound Name Ester Group Molecular Weight (g/mol) Key Synthetic Notes References
This compound Methyl 209.23 Base compound; synthesized via SNAr
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Ethyl 256.71 Ethyl ester may slow hydrolysis vs. methyl
Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate (5) Ethyl 265.31 Ethyl esters often improve bioavailability

Key Observations :

  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., in 5 ) typically exhibit slower metabolic hydrolysis, prolonging in vivo half-life .

Physicochemical Properties

  • Melting Points: Derivatives like ethyl 5-methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate (14b) exhibit higher melting points (170–172°C) compared to unsubstituted analogs, likely due to enhanced crystallinity from aromatic stacking .
  • Solubility : Sulfonamide-substituted analogs (e.g., 58 ) show improved aqueous solubility due to the polar sulfonyl group .

Biological Activity

Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate is a compound with notable biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thieno[2,3-d]pyrimidine scaffold, which is known for its diverse biological properties. The compound's structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Targeting Receptors

The primary mechanism of action for this compound involves the inhibition of key receptors involved in angiogenesis:

  • Vascular Endothelial Growth Factor (VEGF) Receptor
  • Platelet-Derived Growth Factor (PDGF) Receptor

By binding to these receptors, the compound disrupts signaling pathways that promote the formation of new blood vessels, a critical process in tumor growth and metastasis .

Biochemical Pathways

The inhibition of VEGF/KDR and PDGF receptors leads to a cascade of effects that impair angiogenesis. This action is crucial in cancer therapy as it can starve tumors of necessary nutrients and oxygen .

Anticancer Properties

This compound has demonstrated significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (μM) Activity
HeLa1.1Highly potent
L12102.8Highly potent
CEM2.3Highly potent
MDA-MB-23127.6Moderate

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies suggest that it may inhibit bacterial growth through mechanisms similar to those observed in its anticancer activity .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antiproliferative Studies : A comprehensive evaluation indicated that this compound significantly inhibits the proliferation of cancer cells across multiple lines with IC50 values ranging from low nanomolar to micromolar concentrations .
  • Selectivity Towards Cancer Cells : In vitro studies demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while having minimal effects on normal human peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index .
  • Synthesis and Structure-Activity Relationship (SAR) : Research has focused on modifying the thieno[2,3-d]pyrimidine scaffold to enhance biological activity. Variations in substituents have been correlated with changes in potency against specific cancer types .

Q & A

Q. What are the critical considerations for solvent/base selection in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DCM, THF) and non-nucleophilic bases (e.g., DIPEA) minimize side reactions. In , DIPEA in DCM facilitated efficient substitution at −80°C, while avoiding ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.